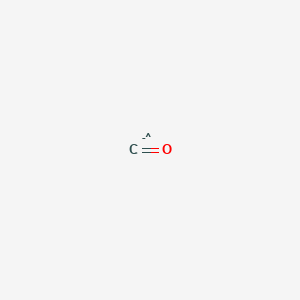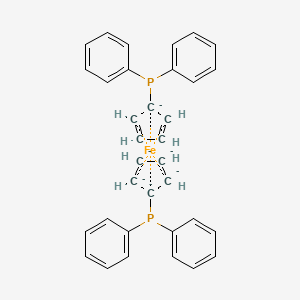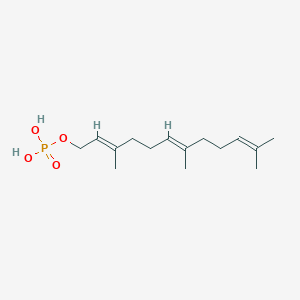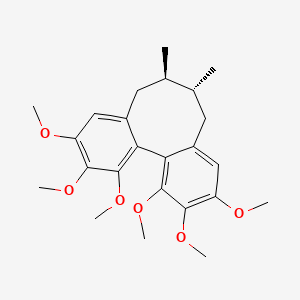
schisandrin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
schisandrin A is a natural product found in Schisandra chinensis with data available.
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory and Antioxidant Effects
Schisandrin A, a bioactive lignan from the Schisandra genus, demonstrates significant anti-inflammatory and antioxidant properties. Studies have shown that it suppresses inflammation and oxidative stress in various cells, including RAW 264.7 macrophages, by inhibiting pathways like NF-κB, MAPKs, and PI3K/Akt and activating Nrf2/HO-1 signaling (Kwon et al., 2017). Furthermore, Schisandrin C, a similar compound, has been found to ameliorate learning and memory deficits by countering oxidative stress and neurotoxicity (Mao et al., 2015).
Neuroprotection and Cognitive Function
This compound has demonstrated potential in enhancing mitochondrial biogenesis and autophagy in skeletal muscle cells, indicating its role in maintaining cellular homeostasis and protecting against oxidative damage (Kim & Yi, 2018). Additionally, it exhibits protective effects against acute liver injury through the activation of autophagy and inhibition of apoptosis (Lu et al., 2014). This compound also shows promise in treating Parkinson’s disease by regulating brain autophagy (Zhi et al., 2019).
Metabolic and Gut Health
Research indicates that Schisandrin may improve cognitive impairment in Alzheimer's Disease by affecting gut microbiota composition and modulating endogenous metabolites (Zhang et al., 2022). Another study highlights Schisandrin B's hepatoprotective effects in mice, suggesting potential applications in liver health (Li et al., 2014).
Cellular Protection and Regeneration
This compound is known for its ability to prevent oxidative stress-induced DNA damage and apoptosis in cells, such as C2C12 cells, by attenuating ROS generation (Choi, 2018). Additionally, it has been shown to promote neural cell proliferation and differentiation after ischemic brain injury, offering potential therapeutic benefits for stroke recovery (Zong et al., 2021).
Eigenschaften
Molekularformel |
C24H32O6 |
|---|---|
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
(9R,10R)-3,4,5,14,15,16-hexamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene |
InChI |
InChI=1S/C24H32O6/c1-13-9-15-11-17(25-3)21(27-5)23(29-7)19(15)20-16(10-14(13)2)12-18(26-4)22(28-6)24(20)30-8/h11-14H,9-10H2,1-8H3/t13-,14-/m1/s1 |
InChI-Schlüssel |
JEJFTTRHGBKKEI-ZIAGYGMSSA-N |
Isomerische SMILES |
C[C@@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C[C@H]1C)OC)OC)OC)OC)OC)OC |
SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)OC)OC)OC)OC)OC)OC |
Kanonische SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)OC)OC)OC)OC)OC)OC |
Synonyme |
deoxyschisandrin deoxyschizandrin schisandrin A schizandrin A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


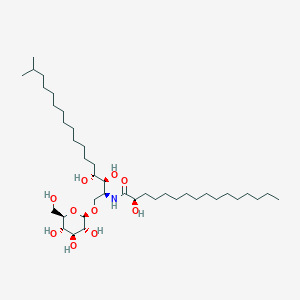
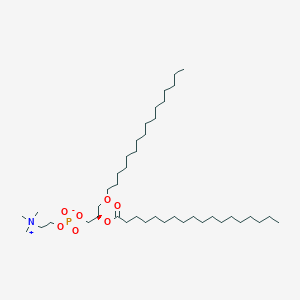

![(5E)-3-methyl-5-[4-[(2R)-2-[(2S)-4-methyl-5-oxo-2H-furan-2-yl]pyrrolidin-1-yl]butylidene]furan-2-one](/img/structure/B1245715.png)
![(1S,2S,3E,5R,6S,11S,14S,16R,17S,18S)-15,17-dihydroxy-5,6,16-trimethoxy-2,14,18-trimethyl-11-phenyl-12,19-dioxabicyclo[13.3.1]nonadec-3-en-13-one](/img/structure/B1245716.png)



![2-[(1R,2R)-2-[(Z)-5-[(2R,3R,4S,5S,6R)-6-ethyl-3,4,5-trihydroxyoxan-2-yl]oxypent-2-enyl]-3-oxocyclopentyl]acetic acid](/img/structure/B1245721.png)
